molecular formula C7H10N2O2 B1612211 ethyl 2-(1H-imidazol-2-yl)acetate CAS No. 791569-71-6

ethyl 2-(1H-imidazol-2-yl)acetate

Cat. No.: B1612211
CAS No.: 791569-71-6
M. Wt: 154.17 g/mol
InChI Key: KLCOGRIYZVTKIY-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-2-yl)acetate (CAS 791569-71-6) is a high-purity chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This molecule features an imidazole heterocycle, a privileged scaffold in medicinal chemistry renowned for its ability to engage in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitates high-affinity binding to a wide array of biological targets . The presence of the ester functional group makes this compound an excellent and versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents . The imidazole core is of significant scientific interest as it is a fundamental structure found in natural products like histidine and histamine, and in numerous synthetic drugs with antifungal, anticancer, and antihypertensive properties . While public literature on this specific C2-substituted isomer is more limited, its structural isomer, ethyl 2-(1H-imidazol-1-yl)acetate, is a documented key intermediate in the industrial synthesis of Zoledronic acid, a potent bisphosphonate drug used to treat bone diseases . Furthermore, research on closely related analogues, such as ethyl 2-(1H-benzimidazol-2-yl)acetate, demonstrates their utility as starting materials for constructing diverse heterocyclic systems like pyrazoles, thiophenes, and pyridines, some of which have shown potential antitumor activities . This underscores the value of this compound as a promising precursor in drug discovery and organic synthesis programs. Intended Use & Handling: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-imidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCOGRIYZVTKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611773
Record name Ethyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791569-71-6
Record name Ethyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 1h Imidazol 2 Yl Acetate and Analogues

Classical and Contemporary Synthetic Routes for the Core Imidazole-Acetate Moiety

The construction of the ethyl 2-(1H-imidazol-2-yl)acetate framework can be achieved through several established and modern synthetic methods. These approaches primarily involve the formation of the imidazole (B134444) ring, followed by or concurrent with the introduction of the acetate (B1210297) side chain.

Cyclocondensation Reactions for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis, first reported in 1858, remains a fundamental method for constructing the imidazole ring. wikipedia.orgnih.gov This reaction typically involves the multicomponent condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org A variation of this method, which is still in use for creating C-substituted imidazoles, utilizes glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. nih.gov The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While effective, this classical synthesis can result in modest yields. nih.gov

More contemporary approaches can involve the reaction of α-hydroxy ketones or α-haloketones with an excess of an amine under specific conditions. youtube.com For instance, the condensation of proline with benzil (B1666583) can yield the corresponding imidazole derivative. youtube.com The reaction of glyoxal with ammonium (B1175870) salts in aqueous solutions at neutral pH has also been investigated as an environmentally friendly route to imidazole formation. rsc.org Studies have shown that the yield of imidazole in the self-reaction of glyoxal is inversely proportional to the initial glyoxal concentration, with higher yields achieved at lower concentrations. rsc.org

For the synthesis of the benzimidazole (B57391) analogue, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a common method involves the reaction of o-phenylenediamine (B120857) with diethylmalonate. semanticscholar.org This condensation reaction, often carried out by heating the reactants, directly furnishes the desired benzimidazole-acetate core. semanticscholar.org

N-Alkylation Strategies for Functionalization of the Imidazole Nitrogen

The presence of a secondary amine in the imidazole ring of this compound allows for functionalization through N-alkylation. This reaction introduces a substituent onto one of the nitrogen atoms of the imidazole ring, a common strategy to modify the compound's properties. nih.gov N-alkylation can be achieved by reacting the imidazole derivative with an alkyl halide. nih.gov

For example, the synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been accomplished by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate. researchgate.net Similarly, the N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) in the presence of potassium carbonate has been used to produce imidazol-1-yl-acetic acid tert-butyl ester. nih.gov

The regioselectivity of N-alkylation in imidazole-containing compounds can be influenced by various factors, including the substituents on the imidazole ring and the reaction conditions. beilstein-journals.org For instance, in the case of indazoles, the choice of base and solvent can direct the alkylation to either the N-1 or N-2 position. beilstein-journals.org

Esterification and Transesterification Approaches for the Acetate Group

The acetate group of this compound can be synthesized or modified through esterification and transesterification reactions. Esterification typically involves the reaction of the corresponding carboxylic acid, 2-(1H-imidazol-2-yl)acetic acid, with an alcohol in the presence of an acid catalyst. nih.gov

Alternatively, the synthesis can start from an ester of a different alcohol, which is then converted to the ethyl ester via transesterification. Cobalt(II) chloride hexahydrate has been shown to be an effective catalyst for the acetylation of alcohols with carboxylic acids. organic-chemistry.org

Hydrolysis of the ester group back to the carboxylic acid is also a common transformation. For instance, imidazol-1-yl-acetic acid tert-butyl ester can be hydrolyzed to imidazol-1-yl-acetic acid. nih.govajgreenchem.com This carboxylic acid can then be re-esterified with a different alcohol if desired.

Derivatization via Heterocyclic Annulation Reactions

The reactive nature of the this compound scaffold, particularly the active methylene (B1212753) group adjacent to the ester and the nucleophilic nitrogen of the imidazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions lead to the formation of new rings fused to the parent imidazole or benzimidazole structure, significantly increasing molecular complexity and providing access to novel chemical entities.

Synthesis of Fused Pyrazole (B372694), Thiophene (B33073), and Pyridine (B92270) Derivatives

The versatile benzimidazole analogue, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, has been extensively used to construct a variety of fused heterocyclic systems. semanticscholar.orgresearchgate.net

Fused Pyrazoles: The reaction of the benzimidazole acetate derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole derivatives. researchgate.net In a specific example, condensation with hydrazine hydrate yielded pyrazole derivatives 9a-c. researchgate.net General methods for pyrazole synthesis often involve the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.gov

Fused Thiophenes: The Gewald thiophene synthesis is a well-established method for constructing thiophene rings. biosynce.comrroij.com This reaction has been applied to ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, where reaction with elemental sulfur and either malononitrile (B47326) or ethyl cyanoacetate (B8463686) afforded the corresponding thiophene derivatives 23a and 23b. researchgate.net

Fused Pyridines: Pyridine rings can be fused to the imidazole core through various cyclization strategies. Multi-component reactions are particularly effective. For instance, the reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with ethyl orthoformate and malononitrile resulted in the formation of ethyl 1-amino-2-cyano-3-ethoxybenzo acs.orgimidazo[1,2-a]pyridine-4-carboxylate (28). researchgate.net Another approach involves the reaction of the Knoevenagel condensation product of the benzimidazole acetate with an aldehyde (e.g., benzaldehyde) with malononitrile to yield an ethyl 1-amino-2-cyano-3-phenylbenzo acs.orgimidazo[1,2-a]pyridine-4-carboxylate derivative (11). semanticscholar.org The synthesis of fused imidazo[1,2-a]pyridines has also been achieved through the condensation of 2-aminopyridine (B139424) with ethyl 2-chloroacetoacetate. nih.gov

Starting MaterialReagentsFused Heterocycle FormedReference
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateHydrazine hydratePyrazole researchgate.net
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateElemental sulfur, malononitrile/ethyl cyanoacetateThiophene researchgate.net
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateEthyl orthoformate, malononitrilePyridine researchgate.net
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, BenzaldehydeMalononitrilePyridine semanticscholar.org
2-AminopyridineEthyl 2-chloroacetoacetateImidazo[1,2-a]pyridine nih.gov

Formation of Coumarin (B35378), Thiazolidinone, and Other Fused Heterocyclic Systems

Fused Coumarins: Coumarin moieties can be incorporated by reacting the imidazole acetate derivative with appropriate precursors. For instance, the reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with salicylaldehyde (B1680747) derivatives can lead to coumarin-fused systems. researchgate.net A general route to coumarins involves the Knoevenagel condensation of salicylaldehydes with active methylene compounds. nih.gov The reaction of 3-acetylcoumarin (B160212) with glyoxalic acid has also been used to generate precursors for further heterocyclization. nih.gov

Fused Thiazolidinones: The synthesis of thiazolidinone rings typically involves the reaction of a compound containing a thiourea (B124793) or a related functional group with an α-haloacetyl derivative. researchgate.net For example, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide can be converted to hydrazones, which then react with thioglycolic acid to form thiazolidinones. nih.gov

Other Fused Systems: The reactivity of the imidazole acetate core allows for the synthesis of a variety of other fused heterocycles. For example, reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with cyclopentanone (B42830) or cyclohexanone (B45756) can lead to fused systems. researchgate.net Additionally, a ruthenium-catalyzed annulation has been developed for the synthesis of 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one. nih.gov

Starting MaterialReagentsFused Heterocycle FormedReference
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateSalicylaldehyde derivativesCoumarin researchgate.net
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivativesThioglycolic acidThiazolidinone nih.gov
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateCyclopentanone/CyclohexanoneFused carbocycle researchgate.net
Imidazo[1,2-a]pyridine derivativesRuthenium catalystChromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one nih.gov

Functional Group Interconversions and Modulations on the Imidazole and Acetate Moieties

The imidazole and acetate components of this compound offer distinct sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Pathways of Imidazole-Acetate Structures

The imidazole ring is generally resistant to catalytic hydrogenation, a testament to its aromatic stability. However, under specific conditions, both the imidazole ring and the acetate functional group can undergo oxidation and reduction.

Oxidation: The imidazole moiety can be susceptible to oxidation under certain conditions. For instance, the imidazole ring can be opened by treatment with hydrogen peroxide. In a study on daclatasvir, a drug containing an imidazole moiety, the imidazole ring was found to be liable to base-mediated autoxidation and could also be oxidized by hydrogen peroxide or azobisisobutyronitrile. The atmospheric oxidation of imidazole, initiated by hydroxyl radicals, has also been studied, leading to various oxidation products. The specific oxidation products of this compound would depend on the reagents and reaction conditions employed.

Reduction: While the imidazole ring is typically stable to reduction, certain methods can achieve its hydrogenation. For example, catalytic hydrogenation of the imidazole ring has been accomplished using platinum oxide as a catalyst in acetic anhydride (B1165640) at room temperature and atmospheric pressure. More recent methods have employed ruthenium-N-heterocyclic carbene catalysts for the enantioselective hydrogenation of imidazo[1,2-a]pyridines, a related fused imidazole system. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) has been developed using a Pd-impregnated Al-Ti mixed oxide catalyst, demonstrating a pathway to reduce a functional group at the C-2 position without reducing the ring itself. The ester group of this compound can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride.

Nucleophilic and Electrophilic Substitution Reactions on the Ester Group

The ester functionality of this compound is a prime site for nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution: The ethyl ester can be converted to other esters (transesterification), amides, or carboxylic acids through reactions with alcohols, amines, or hydrolysis, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base. For example, the reaction of ethyl acetate with an alcohol in the presence of an acid catalyst leads to a transesterification product. Similarly, the reaction with amines, often in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), can produce the corresponding amides.

Electrophilic Substitution: Direct electrophilic substitution on the ester group itself is not a common reaction pathway. Instead, the imidazole ring is the more likely site for electrophilic attack.

Green Chemistry Principles and Sustainable Synthesis Approaches in Imidazole-Acetate Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, renewable resources, and energy-efficient methods.

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement in the green synthesis of imidazoles is the use of solvent-free reaction conditions, often coupled with microwave irradiation. Microwave-assisted synthesis offers numerous advantages, including shorter reaction times, higher yields, and cleaner reactions. For instance, the synthesis of 1,5-disubstituted imidazoles has been achieved using microwave irradiation on a polymeric support.

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Ionic liquids have emerged as promising "green" solvents and catalysts for imidazole synthesis due to their low vapor pressure, thermal stability, and recyclability. The use of bio-based catalysts, such as lemon juice, has also been reported for the synthesis of triaryl-imidazoles, offering a low-cost and biodegradable option. Furthermore, reactions in water, an environmentally benign solvent, have been developed for the synthesis of related heterocyclic compounds.

Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity

The development of novel catalytic systems has been instrumental in improving the efficiency and selectivity of imidazole synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H arylation reactions, allowing for the direct introduction of aryl groups onto the imidazole ring with high regioselectivity. These reactions can be performed under microwave irradiation to accelerate the process. The N-arylation of unsymmetrical imidazoles can be achieved with complete N1-selectivity using a palladium-based catalytic system. Macrocyclic palladium(II) complexes of organoselenium ligands have also been employed for the regioselective C-H arylation of imidazoles.

Other Metal-Based Catalysts: Iron(III) chloride supported on silica (B1680970) (FeCl3/SiO2) has been used as a heterogeneous, recyclable catalyst for the solvent-free synthesis of multisubstituted imidazoles. This system offers mild reaction conditions and high yields.

Organocatalysis: Organocatalysis has emerged as a powerful metal-free alternative for the synthesis of substituted imidazoles. Thiazolium salts, for example, can catalyze the one-pot synthesis of highly functionalized imidazoles from readily available starting materials. Various organocatalytic strategies have been reviewed for the synthesis of tetrasubstituted imidazoles.

Data Tables

Table 1: Examples of Green Synthesis Approaches for Imidazole Derivatives

MethodCatalyst/MediumConditionsAdvantagesReference(s)
Microwave-assistedNone (solvent-free) or various catalystsRapid heatingShort reaction times, high yields, clean reactions
Ionic Liquidse.g., [BMIM][BF4]Ultrasound or microwave irradiationRecyclable, good yields
Solvent-FreeNone or various catalystsHeatingReduced waste, simple work-up

Table 2: Catalytic Methodologies for Imidazole Synthesis

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey FeaturesReference(s)
PalladiumPd(OAc)2, Pd2(dba)3/LigandC-H Arylation, N-ArylationHigh regioselectivity, functional group tolerance
IronFeCl3/SiO2Multicomponent synthesisHeterogeneous, recyclable, solvent-free conditions
OrganocatalystThiazolium saltsMulticomponent synthesisMetal-free, one-pot synthesis

Advanced Structural Characterization and Spectroscopic Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of ethyl 2-(1H-imidazol-2-yl)acetate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the ethyl ester group, a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons are observed, arising from spin-spin coupling. The methylene protons of the acetate (B1210297) group typically appear as a singlet. The protons on the imidazole (B134444) ring show distinct chemical shifts, and the NH proton of the imidazole is also observable, often as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate group, and the distinct carbons of the imidazole ring.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. ipb.pt COSY spectra establish correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the acetate moiety. scribd.com HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for unequivocally linking the ethyl acetate group to the imidazole ring. ipb.pt

Proton (¹H) Chemical Shift (δ) ppm Carbon (¹³C) Chemical Shift (δ) ppm
CH₃ (ester)1.14 (triplet)CH₃ (ester)16.3
CH₂ (ester)4.21 (quartet)CH₂ (ester)52.5
CH₂ (acetate)4.93 (singlet)CH₂ (acetate)54.8
Imidazole-H7.25-7.41 (multiplet)Imidazole-C119.2-129.2
NH (imidazole)8.26 (singlet, D₂O exchangeable)C=N (imidazole)172.4
C=O (ester)164.8
Source: Semantic Scholar semanticscholar.org

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking Interactions)

In the crystal lattice, molecules of this compound are held together by a network of intermolecular forces. Hydrogen bonding is a significant interaction, where the N-H group of the imidazole ring can act as a hydrogen bond donor, and the oxygen atoms of the ester group or the nitrogen atom of another imidazole ring can act as acceptors. nih.gov Additionally, π-π stacking interactions can occur between the aromatic imidazole rings of adjacent molecules, further stabilizing the crystal packing. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides further structural evidence. The monoisotopic mass of the parent molecule is a key piece of data obtained. uni.lu Electron ionization (EI) is a common technique that can lead to characteristic fragmentation of the molecule, providing clues about its substructures. nist.gov

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of a Related Compound, Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate

Adduct m/z Predicted CCS (Ų)
[M+H]⁺169.09715135.2
[M+Na]⁺191.07909143.9
[M-H]⁻167.08259136.4
[M+NH₄]⁺186.12369155.0
[M+K]⁺207.05303143.3
[M+H-H₂O]⁺151.08713128.2
Source: PubChem uni.lu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.

Key characteristic absorption bands include:

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond in the imidazole ring.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the ethyl and methylene groups.

C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.

C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the imidazole ring.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region associated with the C-O single bonds of the ester group.

Table 3: Characteristic FT-IR Absorption Bands for a Related Compound, Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate

Functional Group Wavenumber (cm⁻¹)
N-H3125
C-H (aliphatic)2954, 2866
C=O (ester)1735
C=N1601
C-O1215
Source: Iraqi Academic Scientific Journals

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic and Photophysical Properties

Pharmacological and Biological Research Applications of Ethyl 2 1h Imidazol 2 Yl Acetate and Its Derivatives

Anti-Cancer Research and Cytotoxicity Evaluations

The imidazole (B134444) scaffold, a key component of the amino acid histidine, is a prevalent feature in many biologically active molecules and approved pharmaceuticals. nih.gov Derivatives of ethyl 2-(1H-imidazol-2-yl)acetate have garnered significant attention in oncological research due to their potential as anti-cancer agents. These compounds, belonging to the broader class of imidazole derivatives, have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells and to understand their underlying mechanisms of action. nih.govdntb.gov.ua

In Vitro Anti-Proliferative Activity Against Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268, HCT116, A549)

Derivatives built upon the imidazole framework have demonstrated significant cytotoxic effects against a panel of human cancer cell lines in laboratory settings. These studies are crucial for the initial screening and identification of promising anti-cancer candidates.

For instance, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were tested for their in vitro cytotoxicity. nih.gov One compound in this series, designated as 8l, showed notable activity against the MDA-MB-231 and 4T1 breast cancer cell lines, with IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively. nih.gov The same study also evaluated its effect on other cell lines, including MCF-7 (breast), A549 (non-small cell lung), and PC-3 and DU-145 (prostate). nih.gov

In another study, the precursor molecule, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, was used to synthesize various heterocyclic compounds which were then evaluated for their anti-tumor activity. researchgate.net The screening was performed against MCF-7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (large cell lung cancer) cell lines. researchgate.net Similarly, ethyl acetate (B1210297) extracts from natural sources containing various active compounds have shown potent, dose-dependent inhibitory effects against cell lines like MCF-7, HT-29 (colon), and HeLa (cervical). nih.govnih.gov For example, an ethyl acetate extract of Peltophorum africanum reduced the viability of MCF-7 cells significantly at a concentration of 5 µg/mL after 72 hours of treatment. nih.govnih.gov

The following table summarizes the reported anti-proliferative activities of selected imidazole derivatives against various human cancer cell lines.

Compound/ExtractCell LineCancer TypeMeasured Activity (IC50/GI50)
Compound 8l (An (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative)MDA-MB-231Breast Cancer3.26 ± 0.24 μM
Compound 8l (An (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative)4T1Breast Cancer5.96 ± 0.67 μM
Synthesized coumarin (B35378) derivative from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateMCF-7Breast CancerGI50 = 25.1 μM
Synthesized coumarin derivative from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateNCI-H460Large Cell Lung CancerGI50 = 21.3 μM
Synthesized coumarin derivative from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetateSF-268CNS CancerGI50 = 30.2 μM
Ethyl acetate extract of Peltophorum africanumMCF-7Breast Cancer54.33 ± 1.84% viability at 5 µg/mL (72h)
Ethyl acetate extract of Peltophorum africanumHT-29Colon Cancer62.36 ± 0.42% reduction in viability at 25 µg/mL (24h)

Investigations into Molecular Mechanisms of Anti-Cancer Action

Understanding the molecular basis of how these compounds exert their cytotoxic effects is critical for their development as therapeutic agents. Research has focused on several key cellular processes that are disrupted by imidazole derivatives.

A primary mechanism by which many anti-cancer agents work is by inducing programmed cell death, or apoptosis. mdpi.com Studies on imidazole derivatives have shown that they can effectively trigger this process in cancer cells. For example, treatment of MDA-MB-231 breast cancer cells with a potent benzimidazole (B57391) derivative led to apoptosis, as confirmed by various staining techniques like Acridine Orange/Ethidium Bromide (AO/EB) and DAPI. nih.gov This process often involves DNA fragmentation and changes in the mitochondrial membrane potential. nih.govnih.gov

In addition to apoptosis, these compounds can interfere with the cell division cycle. researchgate.netnih.gov Flow cytometry analysis has revealed that certain derivatives cause cancer cells to accumulate in a specific phase of the cell cycle, preventing them from proliferating. nih.govresearchgate.net For instance, treatment of HepG2 liver cancer cells with an imidazole-containing compound resulted in a dose-dependent arrest of the cells at the G2/M boundary. researchgate.net This arrest prevents the cells from entering mitosis and continuing their division. researchgate.net Similarly, other studies have reported cell cycle arrest in the G0/G1 or S phase upon treatment with different derivatives. nih.govnih.gov

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.govnih.gov ROS, which are highly reactive molecules, can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death when present in high concentrations. nih.govyoutube.com

Research has indicated that the anti-cancer activity of some ethyl acetate fractions and specific imidazole derivatives is associated with the generation of ROS. nih.govnih.gov For example, the cytotoxicity of an ethyl acetate fraction of Kalopanax pictus leaves on HT-29 colon cancer cells was linked to the generation of ROS and an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis. nih.gov The induction of apoptosis in MDA-MB-231 cells by a benzimidazole derivative was also characterized by assays showing increased mitochondrial ROS (MitoSOX Red assay). nih.gov This suggests that the mechanism of action for these compounds involves pushing the cancer cells' internal oxidative stress beyond a tolerable threshold, thereby triggering cell death pathways. nih.gov

The uncontrolled growth of cancer cells is driven by aberrant signaling pathways. nih.gov Imidazole-based compounds have been found to interfere with these critical pathways. Tumor-derived vesicles can modulate immune responses through various signaling pathways, and targeting these could be a therapeutic strategy. nih.gov Phytochemicals, for instance, are known to exert anti-inflammatory and anti-cancer effects by modulating pathways like NF-κB and AP-1. nih.gov

Studies on specific imidazole derivatives have shown they can influence key proteins in these pathways. For example, Western blot analysis of MDA-MB-231 cells treated with a benzimidazole derivative revealed an activation of caspase-3 and an increased expression of cleaved PARP, both hallmarks of apoptosis. nih.gov Furthermore, the treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the balance towards cell death. nih.gov

Inhibition of Specific Oncogenic Enzymes and Receptors

Targeting specific enzymes and receptors that are crucial for tumor growth and survival is a cornerstone of modern cancer therapy. The imidazole scaffold has been utilized to design inhibitors for several such oncogenic targets. nih.gov

One important class of targets are DNA topoisomerases, enzymes that regulate the coiling of DNA and are essential for DNA replication. nih.gov Certain imidazole derivatives have shown potent activity as topoisomerase inhibitors, leading to cell cycle arrest and apoptosis. nih.gov

Another area of investigation is the inhibition of protein kinases, which are frequently overactive in cancer. Benzimidazole-based derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. mdpi.com For example, two compounds in a study, 10 and 13, were identified as potent EGFR inhibitors with IC50 values of 0.33 and 0.38 μM, respectively. mdpi.com

Furthermore, imidazole derivatives have been synthesized to inhibit other enzymes like CYP26A1, which is involved in the metabolism of retinoic acid, a compound with roles in cell differentiation and cancer treatment. nih.gov Some imidazole analogues have also been identified as antiangiogenic agents, meaning they can inhibit the formation of new blood vessels that tumors need to grow. nih.gov

Sirtuin Family Protein Inhibition

Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of cellular processes, and their dysregulation is linked to various diseases, including cancer. nih.govfunctmaterials.org.ua Imidazole derivatives have emerged as potent modulators of sirtuin activity, capable of acting as either inhibitors or activators. nih.govpreprints.org

Research has focused on designing imidazole-based compounds that can specifically inhibit certain sirtuin isoforms. For instance, a derivative of this compound, specifically Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, has been shown to inhibit Sirtuin 6 (SIRT6). nih.gov This inhibition was found to downregulate the gene and protein expression of SIRT6 in non-small cell lung cancer (NSCLC) cell lines. nih.gov The study demonstrated that by inhibiting SIRT6, the compound could modulate the Nrf2/Keap1 signaling pathway, a major regulator of cellular homeostasis, leading to oxidative stress-mediated apoptosis in cancer cells. nih.gov

Molecular docking studies have further illuminated the mechanism of action, suggesting that imidazole derivatives can bind strongly to the catalytic domain of sirtuins like SIRT1, similar to known inhibitors. functmaterials.org.ua This contrasts with some imidazothiazole-based activators that bind to allosteric sites. functmaterials.org.ua The ability to fine-tune the structure of these derivatives offers the potential to develop isoform-selective sirtuin inhibitors with improved therapeutic profiles. frontiersin.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. acs.orgnih.gov Consequently, inhibiting VEGFR-2 kinase activity is a significant strategy in cancer therapy. wikipedia.org Imidazole derivatives have been identified as potent inhibitors of VEGFR-2. nih.govresearchgate.net

Studies have shown that novel hetaryl imidazole derivatives can inhibit VEGFR-2 with high potency, achieving IC50 values of less than 100 nM in both enzymatic and cellular assays. nih.gov These compounds can also exhibit dual inhibitory activity against the related tyrosine kinase, VEGFR-1. nih.gov The design of these inhibitors often involves combining the imidazole core with other chemical moieties, such as a phenyl linker and a sulfamoyl group, to enhance binding to the ATP-binding pocket of VEGFR-2. acs.org For example, certain 1,2,4-trisubstituted imidazolin-5-ones have demonstrated remarkable VEGFR-2 inhibition, with IC50 values in the micromolar range, comparable to established drugs like Sorafenib and Sunitinib. acs.org The development of these derivatives holds promise for new anti-angiogenic agents in cancer treatment. acs.org

Carbonic Anhydrase IX and XII Inhibition

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in pH regulation. rsc.orgnih.gov Two isoforms, CA IX and CA XII, are particularly important in cancer biology as they are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.govnih.gov

Derivatives of imidazole have been designed as selective inhibitors of these tumor-associated CA isoforms. nih.govnih.gov For example, a series of tri-aryl imidazole derivatives carrying a benzene (B151609) sulfonamide moiety were found to be potent and selective inhibitors of CA IX, with some compounds showing significantly higher selectivity for CA IX over CA XII compared to the standard drug acetazolamide. nih.gov The inhibitory activity of these compounds is often evaluated by their inhibition constant (Ki). The search for new CA inhibitors is driven by the need for more selective and effective anticancer agents. nih.govsigmaaldrich.com

Compound ClassTarget IsoformsKey FindingsReference
Tri-aryl imidazole-benzene sulfonamide hybridsCA IX, CA XIIPotent and selective CA IX inhibitors with Ki values in the low micromolar range. nih.gov
Pyrazolylbenzo[d]imidazole derivativesCA IX, CA XIIGood activity and excellent selectivity as inhibitors for tumor-associated CA IX and hCA XII. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is another critical regulator of cell growth, differentiation, and angiogenesis. nih.govmdpi.com Aberrant activation of this pathway is implicated in various cancers, making FGFRs attractive therapeutic targets. mdpi.comnih.gov

Imidazole-containing compounds have been developed as selective inhibitors of the FGFR family. nih.govmorressier.com For instance, a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were synthesized and identified as potent inhibitors of FGFR1, 2, and 4, with IC50 values in the low nanomolar range. nih.gov These inhibitors can be designed to form a covalent bond with specific cysteine residues within the kinase domain, leading to irreversible inhibition. nih.gov The development of such selective FGFR inhibitors is a promising strategy for treating cancers with FGF/FGFR-dependent signaling. researchgate.net

Compound SeriesTargetPotency (IC50)Reference
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesFGFR1, FGFR2, FGFR48 nM (FGFR1/2), 3.8 nM (FGFR4) nih.gov
Indazole-containing fragmentsFGFR1-30.8–90 μM nih.gov
Epidermal Growth Factor Receptor (EGFR) and B-RAF Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and its overexpression is a driver in many cancers. nih.gov Similarly, the B-RAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations in B-RAF are common in melanoma.

Imidazole-based compounds have been designed as inhibitors of both EGFR and B-RAF. researchgate.netnih.gov Computationally designed imidazole derivatives have shown anti-proliferative activity against various cancer cell lines by inhibiting EGFR enzymatic activity. nih.gov For example, specific imidazole-based compounds emerged as effective anticancer molecules with IC50 values for EGFR inhibition in the nanomolar range. nih.gov Furthermore, imidazole derivatives possessing a terminal sulfonamide group have demonstrated the potential to inhibit B-RAF kinase, showing cytotoxicity against melanoma cancer cells. researchgate.net

Antimicrobial Research and Efficacy Studies

In addition to their applications in cancer research, derivatives of this compound are being investigated for their antimicrobial properties, addressing the growing concern of antibiotic resistance. nih.govbenthamscience.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Imidazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.govsemanticscholar.org The mechanism of action can involve interference with bacterial DNA replication, cell wall synthesis, or disruption of the cell membrane. nih.gov

Studies have shown that newly synthesized imidazole derivatives can effectively inhibit the growth of these bacterial strains. nih.govnih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. For instance, certain N-substituted imidazole derivatives have been evaluated for their MIC against a panel of bacteria, with some compounds showing promising activity. nih.gov The versatility of the imidazole scaffold allows for the development of new antibacterial agents to combat the challenge of microbial resistance. researchgate.net

Bacterial StrainTypeFindingReference
Staphylococcus aureusGram-PositiveImidazole derivatives show inhibitory effects. nih.govnih.gov
Pseudomonas aeruginosaGram-NegativeImidazole derivatives exhibit potent antibacterial activity. nih.govnih.govnih.gov
Escherichia coliGram-NegativeImidazole derivatives are effective inhibitors of growth. nih.govnih.govsemanticscholar.org

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)

Derivatives of the imidazole scaffold are well-regarded for their potential to combat harmful pathogenic microbes, including a range of fungi. mdpi.com Research has demonstrated that imidazole derivatives can exhibit potent antifungal activity against several human pathogens. mdpi.com For instance, they have shown inhibitory effects against Candida albicans, a common cause of opportunistic fungal infections. mdpi.com The global threat of fungal diseases is significant, with Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus (a species closely related to Aspergillus niger) listed in a critical priority group of life-threatening fungal pathogens. Cryptococcal meningoencephalitis, caused by C. neoformans, is a major cause of mortality in AIDS patients. nih.gov

The antifungal action of certain drugs against C. neoformans is known to be mediated by the inhibition of calcineurin, a protein essential for fungal growth at human body temperature. nih.gov While broad-spectrum antifungal agents are available, the development of resistance, particularly in Candida and Aspergillus species, drives the search for new therapeutic options. nih.gov Studies on various imidazole-containing compounds continue to explore their efficacy. For example, modified FK520 analogs, while structurally distinct from simple imidazole-acetates, have been tested for their minimum inhibitory concentrations (MIC) against C. neoformans and C. albicans, and minimum effective concentrations (MEC) against A. fumigatus, showing the continued interest in targeting these pathogens. nih.gov

Table 1: Antifungal Activity of Select Imidazole-Related and Other Compounds

Compound/Extract Target Fungus Activity Measurement Result
Clove Extract Candida albicans MIC 17.41±8.64 mg/ml ishs.org
Clove Extract Cryptococcus neoformans MIC 2.43±0.95 mg/ml ishs.org
Sweet Flag Extract Candida albicans MIC 28.8±16.32 mg/ml ishs.org
Sweet Flag Extract Cryptococcus neoformans MIC 3.02±1.97 mg/ml ishs.org
Eugenol Candida albicans MIC 12.16±4.53 mg/ml ishs.org
Eugenol Cryptococcus neoformans MIC 6.28±3.4 mg/ml ishs.org
Amphotericin B Candida albicans MIC 0.23±0.1 µg/ml ishs.org

Antiviral and Anthelmintic Potentials of Imidazole-Acetate Derivatives

The therapeutic utility of the imidazole core extends beyond antifungal applications into antiviral and anthelmintic domains. The structural versatility of imidazole allows for the design of compounds that can target a wide range of viruses, including HIV, Zika virus, hepatitis, and dengue virus. nih.gov For example, a series of imidazole thioacetanilide (B1681303) derivatives demonstrated potent inhibition of HIV-1, with some compounds showing half-maximal effective concentrations (EC₅₀) as low as 0.18 µM. nih.gov Similarly, other synthesized 2-phenylbenzimidazole (B57529) analogs have shown significant antiviral activity against various RNA and DNA viruses, including vaccinia virus (VV) and bovine viral diarrhea virus (BVDV). nih.gov

In the realm of antiparasitic research, imidazole derivatives have been investigated for their anthelmintic properties. A study involving novel aryl imidazole derivatives showed moderate to good anthelmintic activity against the Indian earthworm Pheretima posthuma. researchgate.net Further research into 5-nitroimidazole peptide derivatives found that they possessed moderate to good bioactivity against several earthworm species, including Megascoplex konkanensis and Pontoscotex corethruses, when compared to the reference drug albendazole. researchgate.net Imidazole-based compounds have also shown promise against protozoan parasites like Trypanosoma congolense, the causative agent of animal trypanosomiasis. nih.gov Certain new imidazole series were found to not only clear the parasite burden in infected rats but also to cure the infection entirely. nih.gov

Table 2: Antiviral and Anthelmintic Activity of Select Imidazole Derivatives

Derivative Class Target Organism Activity Metric Notable Result
Imidazole Thioacetanilide HIV-1 EC₅₀ 0.18 µM nih.gov
2-Phenylbenzimidazole Vaccinia Virus (VV) EC₅₀ 0.1 µM nih.gov
2-Phenylbenzimidazole Bovine Viral Diarrhea Virus (BVDV) EC₅₀ 0.8 µM nih.gov
Aryl Imidazole Derivatives Pheretima posthuma Activity Moderate to good researchgate.net

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is critical for the rational design of new antimicrobial agents. For imidazole derivatives, the antimicrobial effects are often attributed to their ability to interfere with fundamental cellular processes. In bacteria, their mechanism can involve the disruption of cell wall synthesis, interference with DNA replication, and perturbation of the cell membrane. mdpi.com

In fungi, a primary mechanism for many imidazole-based drugs is the inhibition of sterol biosynthesis. nih.gov Specifically, they target lanosterol (B1674476) 14α-demethylase (also known as CYP51), a crucial cytochrome P450 enzyme. nih.govnih.gov This enzyme is responsible for removing the 14α-methyl group from lanosterol, a key step in the pathway to produce ergosterol (B1671047), the major sterol component of fungal cell membranes. nih.gov Azole compounds, including imidazoles, inhibit CYP51 by forming a coordination bond between a nitrogen atom in the imidazole ring and the heme iron atom at the enzyme's active site. nih.gov This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking ergosterol production and disrupting membrane integrity, which ultimately leads to fungal cell death. nih.gov

Enzyme Inhibition Studies in Other Biological Contexts

The ability of imidazole derivatives to interact with metalloenzymes extends to targets beyond those involved in microbial survival. This has led to their investigation as inhibitors of enzymes relevant to other physiological and pathological processes.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The ammonia produced neutralizes gastric acid, allowing the bacteria to survive in the stomach and contribute to conditions like gastritis and peptic ulcers. Therefore, urease inhibitors are of significant therapeutic interest. Research has shown that imidazole-containing scaffolds can be potent urease inhibitors. A study on oxazole-based imidazopyridine derivatives identified several compounds with significant inhibitory activity, some being more potent than the standard inhibitor, thiourea (B124793). nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory potential was enhanced by the presence of electron-withdrawing groups (like -CF₃ and -NO₂) or substituents capable of forming strong hydrogen bonds (like -OH). nih.gov

Table 3: Urease Inhibition by Imidazopyridine-Oxazole Derivatives

Compound ID IC₅₀ (µM)
4i 5.68 ± 1.66 nih.gov
4o 7.11 ± 1.24 nih.gov
4g 9.41 ± 1.19 nih.gov
4h 10.45 ± 2.57 nih.gov

| Thiourea (Standard) | 21.37 ± 1.76 nih.gov |

As mentioned in the context of antifungal mechanisms, lanosterol 14α-demethylase (CYP51) is a primary target for imidazole compounds. nih.gov This enzyme is not exclusive to fungi; a mammalian version exists and is a critical enzyme in the cholesterol biosynthesis pathway. rsc.org The selective inhibition of mammalian lanosterol 14α-demethylase is being explored as a potential strategy for developing novel cholesterol-lowering drugs. nih.gov For example, the compound RS-21607, an imidazole derivative, was identified as a potent and selective competitive inhibitor of lanosterol 14α-demethylase purified from rat liver, with an apparent inhibition constant (Ki) of 840 pM. nih.gov This compound was shown to be a more effective inhibitor than its stereoisomers and displayed greater affinity for lanosterol 14α-demethylase compared to other cytochrome P450 enzymes involved in steroid biosynthesis. nih.gov The mechanism of inhibition involves a direct interaction between the imidazole moiety and the heme iron of the enzyme. nih.gov

Role as Key Intermediates in the Synthesis of Therapeutically Relevant Molecules (e.g., Olmesartan)

Beyond their direct biological activities, imidazole-acetate derivatives are valuable as key intermediates in the multi-step synthesis of complex pharmaceutical agents. A prominent example is the use of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a derivative of this compound, in the manufacture of Olmesartan. jocpr.comjocpr.com Olmesartan is a widely prescribed angiotensin II receptor antagonist used to treat hypertension. jocpr.com

The synthesis of Olmesartan involves a crucial N-alkylation step where the imidazole ring of the intermediate is connected to a biphenylmethyl moiety. nih.gov In a common industrial process, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is reacted with a protected tetrazolyl-biphenyl-methyl bromide in the presence of a base like potassium carbonate to form the carbon-nitrogen bond, yielding a precursor molecule known as Trityl Olmesartan Ethyl Ester. nih.gov This intermediate then undergoes further transformations, including hydrolysis of the ethyl ester and deprotection of the trityl group, to ultimately produce Olmesartan medoxomil, the active pharmaceutical ingredient. nih.gov The development of efficient and economically viable syntheses for this key imidazole intermediate is a subject of ongoing research to reduce costs and improve the purity of the final drug product. jocpr.comjocpr.com

Applications in Advanced Imaging and Biosensing Research (e.g., Green Fluorescent Protein Chromophore Analogues for Live Cell Imaging)

The field of advanced biological imaging has been significantly advanced by the development of novel fluorescent probes, with a particular focus on emulating the properties of the Green Fluorescent Protein (GFP). Organic fluorophores are essential tools in fluorescence microscopy, enabling the visualization of diverse biological processes. nih.gov Derivatives of the GFP chromophore represent a prominent class of methine dyes used for these applications. nih.gov However, a primary challenge with many synthetic GFP chromophore analogues is their lack of significant emission in solution at room temperature. nih.gov This is due to a rapid non-radiative decay process involving intramolecular rotation around the double bond of the methine bridge, which quenches fluorescence. nih.gov

To overcome this limitation and unlock the potential of these compounds for live-cell imaging, researchers have focused on chemical modifications that restrict this intramolecular rotation. nih.govrsc.org By creating a more rigid or "locked" molecular structure, the non-radiative decay pathway is inhibited, thereby enhancing fluorescence. nih.govrsc.org This structural confinement is naturally present in the native protein's β-barrel structure, which explains GFP's inherent fluorescence. nih.gov Synthetic strategies aim to mimic this confinement through chemical design, leading to the creation of valuable fluorescent labels and sensors. nih.govacs.org

A key example of this approach involves a derivative of the imidazolinone acetate scaffold, Ethyl 2-[(4Z)-(6-Hydroxy Naphthalen-2-Yl) Methylene)-2-Methyl-5-Oxo-4,5-Di Hydro-1H-Imidazol-1-Yl] Acetate . This compound has been synthesized and characterized as a GFP chromophore analogue. eurjchem.com Detailed investigations into its crystal structure and spectral properties have been conducted to understand its suitability as a fluorescent probe. eurjchem.com

Table 1: Research Findings for GFP Chromophore Analogue

Compound Name Research Focus Key Findings Reference

Further research has expanded on the core imidazolone (B8795221) structure to develop fluorogens that are sensitive to their micro-environment. These probes can act as sensors for polarity or pH, making them highly effective for selective imaging of specific cellular organelles. For instance, modifications to the arylidene portion of the GFP chromophore have yielded compounds capable of selectively labeling the endoplasmic reticulum and lysosomes in living cells. nih.govnih.gov One study demonstrated that introducing a trifluoromethyl group into the arylidene imidazolone core leads to a significant increase in fluorescence in nonpolar environments, making the compound a useful sensor for lipid-rich structures like the endoplasmic reticulum. nih.gov Another approach showed that incorporating a 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin moiety results in fluorogens with fluorescence intensity that is dependent on both solvent polarity and pH, allowing for targeted staining of either the endoplasmic reticulum or acidic organelles like lysosomes. nih.gov

These tailored derivatives, built upon the fundamental imidazolinone acetate framework, highlight the versatility of this chemical class in developing sophisticated tools for advanced biosensing and high-resolution live-cell imaging.

Computational Chemistry and Molecular Modeling Investigations in Imidazole Acetate Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. brieflands.com This method is widely used to interpret the pharmacological activities of active compounds and to screen virtual libraries of compounds for potential drug candidates. brieflands.comnih.gov

Molecular docking simulations predict how ethyl 2-(1H-imidazol-2-yl)acetate might fit into the binding site of a biological target. The simulation generates various possible binding poses and calculates a score for each, which estimates the binding affinity. A lower docking score generally indicates a more favorable and stable interaction. nih.gov For instance, in studies of other heterocyclic compounds, docking scores have been correlated with anti-inflammatory activity against targets like cyclooxygenase-1 (COX-1) and COX-2. brieflands.com The binding affinity can also be estimated using more advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which often provides a more accurate measure of binding stability. nih.gov

While specific docking studies for this compound were not detailed in the provided results, the typical output of such an analysis is illustrated in the table below, showing hypothetical binding data against a common enzyme target.

Table 1: Example of Molecular Docking Results

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM) Key Interactions
Cyclooxygenase-2 (COX-2) -7.8 5.2 Hydrogen bond, Hydrophobic
Bacterial FabH -6.5 12.1 Hydrogen bond, Pi-Alkyl

This table is illustrative and based on typical data from molecular docking studies on related heterocyclic compounds.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that form key interactions with the ligand. brieflands.com For this compound, the imidazole (B134444) ring's nitrogen atoms can act as hydrogen bond acceptors or donors, while the ester group's carbonyl oxygen is a potent hydrogen bond acceptor. The planar imidazole ring can also participate in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues in the binding site.

Analysis of related nitroimidazole derivatives has shown the importance of weak intermolecular C-H⋯O and C-H⋯N hydrogen bonds in stabilizing crystal structures, suggesting these interactions would also be critical in a protein binding pocket. nih.govnih.govresearchgate.net Docking studies on other imidazole-containing compounds have confirmed their ability to form significant hydrogen bonds with the amino acid residues of target receptors. researchgate.net

Table 2: Potential Interacting Residues and Bond Types for this compound

Functional Group of Ligand Potential Interaction Type Example Amino Acid Residue
Imidazole N-H Hydrogen Bond Donor Aspartate, Glutamate
Imidazole N: Hydrogen Bond Acceptor Arginine, Serine, Threonine
Ester C=O Hydrogen Bond Acceptor Lysine, Arginine, Serine
Imidazole Ring Pi-Pi Stacking Phenylalanine, Tyrosine, Tryptophan

This table is illustrative, outlining the types of interactions the molecule is capable of forming within a protein active site.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. researchgate.net DFT can be used to optimize molecular geometry and calculate various electronic descriptors that explain the stability and reactivity of compounds like this compound. semanticscholar.orgscirp.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.orgyoutube.com For this compound, the HOMO is likely located on the electron-rich imidazole ring, indicating that this is the primary site for reaction with electrophiles. youtube.com

Table 3: Hypothetical Frontier Molecular Orbital Data from DFT Calculations

Parameter Energy (eV) Implication for Reactivity
EHOMO -6.5 Electron-donating capability (nucleophilic)
ELUMO -1.2 Electron-accepting capability (electrophilic)

This table provides representative values to illustrate the output and interpretation of FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact, with red areas indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net For this compound, MEP analysis would likely show negative potential concentrated around the imidazole nitrogen atoms and the carbonyl oxygen, identifying them as primary sites for hydrogen bonding and interaction with positive centers. scirp.org

From DFT calculations, various chemical reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and softness (S), which provide quantitative measures of a molecule's reactivity. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While docking provides a static picture of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD is used to assess the stability of a binding pose obtained from docking and to explore the conformational flexibility of both the ligand and the receptor. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Active Compounds

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. dovepress.comugm.ac.id These models can be generated based on the structures of known active ligands (ligand-based) or from the active site of a protein target (structure-based). dovepress.comnih.gov

Once a robust pharmacophore model is developed and validated, it serves as a 3D query for virtual screening. dovepress.com This process involves rapidly searching large databases of chemical compounds to identify molecules that match the pharmacophore's features. nih.gov It is a highly efficient method for filtering vast chemical libraries to find novel scaffolds or lead compounds that are likely to be active, significantly narrowing the field for experimental testing. ugm.ac.idnih.gov

The validation of a pharmacophore model is a critical step to ensure its predictive power. This is often achieved using a test set of known active and inactive compounds to evaluate metrics such as sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve (AUC). ugm.ac.id A successful model will effectively distinguish active molecules from inactive ones. For instance, in a study to identify estrogen receptor alpha (ERα) inhibitors, a ligand-based pharmacophore model was developed and validated, yielding high accuracy and enrichment factor (EF), indicating its utility for virtual screening. ugm.ac.id

MetricDescriptionValueReference
Sensitivity The ability of the model to correctly identify active compounds.0.687 ugm.ac.id
Specificity The ability of the model to correctly reject inactive compounds.0.845 ugm.ac.id
Accuracy The overall proportion of correctly classified compounds.0.843 ugm.ac.id
AUC (100%) Area Under the ROC Curve, measures the model's ability to distinguish between classes.0.80 ugm.ac.id
Enrichment Factor (EF 1%) The concentration of active compounds in the top 1% of the ranked database compared to random screening.26.7 ugm.ac.id

This table presents validation data for a representative pharmacophore model used to screen for ERα inhibitors, demonstrating the model's effectiveness in identifying potential active compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Discovery Initiatives

In the process of drug discovery, the biological activity of a compound is only one aspect of its potential as a therapeutic agent. The compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is equally critical for its success. sci-hub.se Poor ADME properties are a major cause of late-stage failures in drug development. Therefore, early assessment of these characteristics using computational, or in silico, methods is now a standard practice to eliminate unsuitable candidates and prioritize those with favorable profiles. sci-hub.seresearchgate.net

In silico tools and webservers, such as SwissADME and QikProp, can predict a wide range of physicochemical properties that influence a compound's ADME profile. nih.govsci-hub.se These predictions are often guided by established principles like Lipinski's Rule of Five, which sets criteria for drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sci-hub.seaip.org Other important predicted parameters include aqueous solubility (logS), polar surface area (PSA), and the number of rotatable bonds, which relate to oral bioavailability and membrane permeability. sci-hub.seaip.org Studies on various imidazole derivatives have shown that these compounds can be designed to possess good drug-like properties, adhering to these rules and suggesting a high potential for favorable pharmacokinetics. nih.govaip.org

Compound ClassMolecular Weight ( g/mol )LogP (o/w)H-Bond AcceptorsH-Bond DonorsPolar Surface Area (PSA) (Ų)Reference
Imidazole Derivative C1 < 500< 5< 10< 5< 140 aip.org
Imidazole Derivative C7 < 500< 5< 10< 5< 140 aip.org
Imidazole Derivative C12 < 500< 5< 10< 5< 140 aip.org
Imidazole Derivative C37 < 500< 5< 10< 5< 140 aip.org
Imidazole Derivative C38 < 500< 5< 10< 5< 140 aip.org
Imidazole Derivative C40 < 500< 5< 10< 5< 140 aip.org

This table summarizes key predicted ADME properties for a selection of imidazole derivatives. The values fall within the generally accepted ranges for good oral bioavailability, as defined by frameworks like Lipinski's Rule of Five.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools in lead optimization, a phase of drug discovery focused on refining the most promising lead compounds to improve their potency and selectivity while maintaining favorable ADME properties. nih.govnovartis.com By establishing a reliable QSAR model, researchers can predict the activity of newly designed, yet unsynthesized, analogs, thereby guiding synthetic efforts toward more promising chemical modifications. scielo.brdocumentsdelivered.com

The development of a QSAR model involves several steps. First, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. scielo.br For each compound, a set of numerical values known as molecular descriptors—which quantify various aspects of the molecule's physicochemical properties (e.g., steric, electronic, hydrophobic)—are calculated. lew.ro Finally, statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build an equation that links the descriptors to the activity. nih.govnih.gov

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key metrics include the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (q²), which measures the model's internal predictability. nih.govnih.gov A robust model with high r² and q² values can be used to understand the structure-activity relationship, revealing which molecular features are beneficial or detrimental to the desired biological effect. For example, 3D-QSAR studies on imidazole derivatives have successfully identified key electrostatic and steric regions that govern their activity, providing a roadmap for designing more potent compounds. nih.gov

Study FocusModel Typer² (Coefficient of Determination)q² (Cross-validated r²)Key FindingsReference
Imidazole Derivatives vs. Breast Cancer (MCF-7) 3D-QSAR0.810.51Identified electrostatic and steric fields regulating anticancer activity. nih.gov
Imidazole-5-carboxylic Acids vs. Angiotensin II Receptor 3D-QSARNot specified0.7226The model provided a better understanding of structural requirements for antagonist activity. nih.gov
Imidazole Derivatives vs. Melanoma Machine Learning QSARNot specifiedNot specifiedDesigned new compounds with predicted pIC₅₀ values as high as 7.42. scielo.br

This table showcases results from various QSAR studies on imidazole-based compounds. The statistical parameters r² and q² indicate the robustness and predictive capability of the developed models, which are then used to guide the optimization of lead compounds.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Imidazole-Acetate Scaffolds with Tuned Biological Profiles

The future of drug discovery for imidazole-containing compounds like ethyl 2-(1H-imidazol-2-yl)acetate lies in the rational design of new molecular entities with precisely tuned biological activities. rsc.orgnih.gov This approach moves beyond traditional high-throughput screening by using structural biology and computational modeling to design molecules that are optimized for specific targets. By understanding the structure-activity relationships of imidazole (B134444) derivatives, researchers can modify the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The synthesis of these next-generation scaffolds will leverage innovative chemical methodologies. nih.govmdpi.com Techniques such as DNA-compatible synthesis could enable the creation of vast libraries of pyrrolidine-fused scaffolds, enhancing the chemical diversity for drug discovery. acs.org The development of facile, multi-step reaction sequences allows for the efficient production of optically active imidazole derivatives, which can be crucial for specific biological interactions. mdpi.com Furthermore, methods like the Debus-Radziszewski reaction and other condensation reactions are continually being refined to produce novel imidazole derivatives with high yields and purity. nih.govresearchgate.net These synthetic advancements will be critical in creating a diverse chemical space around the imidazole-acetate core for biological screening.

Exploration of Novel Therapeutic Targets and Disease Indications for Imidazole-Acetate Compounds

The imidazole nucleus is associated with a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov This suggests that derivatives of this compound could be explored for a multitude of disease indications. Future research should focus on identifying and validating novel therapeutic targets for these compounds.

For instance, in oncology, imidazole derivatives have been shown to modulate targets such as microtubules, kinases, and histone deacetylases. nih.gov Substituted imidazoles have also been identified as inhibitors of the RANKL pathway, suggesting potential applications in treating bone diseases like osteoporosis. nih.gov Another promising area is in the treatment of fibrotic diseases, where aryl imidazolyl ureas have been identified as potent inhibitors of acid ceramidase. acs.org Additionally, the discovery of imidazole acetic acid inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFI) points to potential applications in antithrombotic therapy. acs.org The broad biological activity of imidazoles necessitates a systematic exploration of their potential in these and other disease areas. neuroquantology.com

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of imidazole-acetate compounds. premierscience.commdpi.comajprd.com These technologies can analyze vast datasets to predict molecular properties, identify potential drug-target interactions, and accelerate the design of novel molecules. astrazeneca.comnih.gov

Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

To maximize the therapeutic potential and minimize off-target effects of imidazole-acetate derivatives, the development of targeted drug delivery systems is crucial. ijpsjournal.comjns.edu.af These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. jns.edu.af

Various nanocarriers, such as liposomes, nanoparticles, and hydrogels, can be engineered to encapsulate and deliver imidazole-based drugs. ijpsjournal.comnih.govresearchgate.net For instance, pH-sensitive liposomes incorporating imidazole-based lipids can be designed to release their payload in the acidic microenvironment of tumors. nih.gov Zeolitic imidazolate frameworks (ZIFs) are another promising platform, as they can be easily functionalized and are sensitive to pH changes, making them suitable for targeted cancer therapy. researchgate.net Polyphosphazene-based nanotherapeutics, which can be customized with imidazole side groups, offer a biodegradable and tunable platform for drug delivery. mdpi.com By integrating targeting ligands, such as antibodies or peptides, these delivery systems can be directed to specific cells or tissues, further enhancing their therapeutic efficacy. ijpsjournal.com

In-depth Mechanistic Studies to Elucidate Complex Biological Pathways

A thorough understanding of the molecular mechanisms by which imidazole-acetate compounds exert their biological effects is fundamental for their successful translation into clinical use. nih.gov Future research must focus on in-depth mechanistic studies to identify the specific cellular pathways and molecular targets modulated by these compounds.

Elucidating the mechanism of action can provide critical insights into a compound's efficacy and potential side effects. nih.gov For example, identifying that a particular imidazole derivative inhibits a specific enzyme, such as cyclooxygenase-2 (COX-2), can explain its anti-inflammatory properties and guide its development for related conditions. researchgate.net Molecular docking and dynamics simulations can be employed to visualize and understand the binding interactions between the imidazole derivatives and their target proteins at an atomic level. nih.gov Such studies are essential for optimizing the lead compounds and for designing next-generation molecules with improved target specificity and reduced off-target effects. Unraveling these complex biological pathways will be a key step in validating the therapeutic potential of novel imidazole-acetate scaffolds. nih.gov

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the vast chemical space around the this compound core, advancements in high-throughput screening (HTS) and combinatorial chemistry will be indispensable. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of related compounds, which can then be efficiently screened for biological activity using HTS assays. stanford.edunih.gov

Mixture-based synthetic combinatorial libraries offer a powerful approach to assess the activity of millions of compounds through a significantly smaller number of tests. nih.govnih.gov The deconvolution of active mixtures can then lead to the identification of individual potent compounds and the generation of structure-activity relationships. nih.gov HTS platforms, often utilizing robotic automation, can screen these libraries against a multitude of biological targets in a short period. nih.govmdpi.com The integration of AI and machine learning with HTS can further accelerate the process by prioritizing libraries and predicting hit compounds. rsc.org These advanced methodologies will be instrumental in discovering novel and potent derivatives of this compound for a wide range of therapeutic applications.

Q & A

Basic Synthesis

Q1: What are the common synthetic routes for ethyl 2-(1H-imidazol-2-yl)acetate? A: The compound is typically synthesized via:

  • Esterification : Reacting 2-(1H-imidazol-2-yl)acetic acid with ethanol using thionyl chloride (SOCl₂) as a catalyst, yielding the ester .
  • Alkylation : Imidazole derivatives are alkylated with ethyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃ in THF/ethanol) .
    Purification involves recrystallization (ethanol) or column chromatography .

Advanced Synthesis Optimization

Q2: How can reaction conditions be optimized to improve yield? A: Key strategies include:

  • Catalyst selection : K₂CO₃ or triethylamine enhances nucleophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility; ethanol minimizes side reactions .
  • Temperature control : Reflux (70–80°C) accelerates reactions while avoiding decomposition .
  • Stoichiometry : Excess ethyl bromoacetate (1.2–1.5 equiv) ensures complete conversion .

Basic Analytical Techniques

Q3: What spectroscopic methods confirm the compound’s structure? A:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm) and ester carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₇H₁₀N₂O₂ .
  • IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and imidazole N-H stretch (~3400 cm⁻¹) .

Advanced Crystallographic Data Resolution

Q4: How to resolve discrepancies in crystallographic data? A:

  • Use SHELX programs (e.g., SHELXL) for refinement, validating with R factors (<5% for high-resolution data) .
  • Check for twinning using PLATON; apply twin-law matrices if necessary .
  • Cross-validate with spectroscopic data (e.g., bond lengths/angles) .

Basic Biological Activity

Q5: What biological activities are reported for derivatives? A:

  • Antitumor : Cytotoxicity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
  • Antimicrobial : Activity against Gram-positive bacteria via membrane disruption .
  • Enzyme inhibition : Potential inhibition of cytochrome P450 and kinases due to imidazole-metal interactions .

Advanced SAR Study Design

Q6: How to design structure-activity relationship (SAR) studies? A:

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at imidazole positions .
  • In vitro assays : Use MTT assays for cytotoxicity and MIC tests for antimicrobial activity .
  • Computational modeling : Perform docking studies (AutoDock) to predict binding affinities to targets like DNA topoisomerases .

Basic Chemical Reactivity

Q7: What reactions can the compound undergo? A:

  • Ester hydrolysis : Acidic/basic conditions yield 2-(1H-imidazol-2-yl)acetic acid .
  • Nucleophilic substitution : Thioacetate formation via reaction with thiols .
  • Imidazole alkylation : Electrophilic attack at N1 or N3 positions .

Advanced Selective Functionalization

Q8: How to achieve selective imidazole ring functionalization? A:

  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block N1, enabling C2/C4 substitution .
  • Metal catalysis : Suzuki-Miyaura coupling for aryl group introduction at C4/C5 .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic reactions .

Basic Data Contradictions

Q9: Why do melting points vary in literature? A: Variations arise from:

  • Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) .
  • Purity : Residual solvents (e.g., ethanol) lower observed melting points .

Advanced Bioactivity Data Validation

Q10: How to address conflicting bioactivity data? A:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols .
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence assays and Western blotting .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility .

Basic Crystallography

Q11: How is X-ray diffraction used for characterization? A: Determines:

  • Bond lengths/angles : Imidazole C-N bonds (~1.32 Å) and ester C=O bonds (~1.21 Å) .
  • Crystal system : Monoclinic (e.g., space group P2₁/c) .
  • Hydrogen bonding : N-H···O interactions stabilize the lattice .

Advanced Twinned Data Handling

Q12: How to refine twinned crystallographic data? A:

  • Use SHELXL ’s TWIN/BASF commands to model twin domains .
  • Validate with Hooft parameter (|E²−1| < 0.1) and Rint (<10%) .
  • Compare with untwinned analogues (e.g., methyl-substituted derivatives) .

Basic Mechanistic Studies

Q13: What mechanisms explain antitumor activity? A: Proposed pathways:

  • DNA intercalation : Imidazole-aromatic interactions disrupt DNA replication .
  • Apoptosis induction : Caspase-3/7 activation via mitochondrial pathway .
  • Topoisomerase inhibition : Stabilize DNA-enzyme complexes, causing double-strand breaks .

Advanced Computational Modeling

Q14: How to study interaction mechanisms computationally? A:

  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 (e.g., CYP3A4) .
  • QSAR models : Use Hammett constants (σ) to correlate substituent effects with bioactivity .
  • Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets of kinases .

Basic Synthesis Troubleshooting

Q15: How to remove common impurities? A:

  • Unreacted starting material : Remove via silica gel chromatography (hexane:ethyl acetate) .
  • By-products (e.g., diesters) : Use gradient elution (5→20% EtOAc) for separation .
  • Residual solvents : Dry under vacuum (40°C, 24 hr) .

Advanced Side Reaction Mitigation

Q16: How to minimize alkylation side reactions? A:

  • Anhydrous conditions : Use molecular sieves (3Å) in THF .
  • pH control : Maintain pH 8–9 with K₂CO₃ to avoid imidazole protonation .
  • Slow addition : Add ethyl bromoacetate dropwise to prevent local excess .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.